The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrole ring, a naphthalene moiety, and a fluorophenyl substituent. This compound belongs to a class of chemicals that are often investigated for their potential biological activities, particularly in pharmacology. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
There is no current information regarding the mechanism of action of this compound.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
The synthesis of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be achieved through several methods:
The potential applications of this compound span various fields:
Interaction studies involving this compound typically focus on its binding affinity to various biological targets:
Several compounds share structural similarities with (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-1-pentylpyrrole | Pyrrole with fluorophenyl | Antidepressant effects |
| Naphthalenesulfonamide | Naphthalene core with sulfonamide | Antimicrobial properties |
| 4-Fluorobenzoylpyrrole | Pyrrole with fluorobenzoyl | Anticancer activity |
The uniqueness of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its combination of both pyrrole and naphthalene structures along with a fluorinated aromatic ring. This configuration may enhance its lipophilicity and ability to penetrate biological membranes compared to other similar compounds.
The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone belongs to the naphthoylpyrrole family of synthetic cannabinoids, which represents one of seven major structural groups identified within synthetic cannabinoid receptor agonists. This classification system organizes synthetic cannabinoids based on their core structural frameworks, with naphthoylpyrroles distinguished by the presence of both a naphthoyl group and a pyrrole ring system. The compound specifically features a 4-fluorophenyl substituent at the 5-position of the pyrrole ring, a pentyl chain at the nitrogen position, and a naphthoyl group at the 3-position, conforming to the general structural pattern observed in this chemical family.
The structural architecture of this compound demonstrates the systematic approach employed in synthetic cannabinoid development, where specific molecular regions are modified to optimize receptor binding properties. The naphthoyl moiety serves as a crucial pharmacophoric element, with the naphthalene ring system providing the aromatic stacking interactions necessary for cannabinoid receptor recognition. The pyrrole core replaces the indole ring system found in earlier synthetic cannabinoids, representing a significant structural modification that affects both binding affinity and selectivity profiles. Research has demonstrated that the conversion from naphthoylindoles to naphthoylpyrroles generally results in compounds with reduced cannabinoid receptor type 1 affinities, though specific substitution patterns can partially compensate for this reduction.
The fluorine substitution at the para-position of the phenyl ring introduces an electronegative element that influences both the electronic properties and the lipophilicity of the molecule. Fluorine incorporation in synthetic cannabinoids has been extensively studied, with research indicating that the position and number of fluorine atoms significantly affect receptor binding characteristics. The pentyl chain at the nitrogen position represents an optimal alkyl chain length, as studies have shown that compounds with chain lengths shorter than four carbons typically exhibit minimal cannabinoid receptor affinity, while chains of four to six carbons produce optimal binding characteristics.
Table 1: Structural Comparison of Related Naphthoylpyrrole Compounds
| Compound | Phenyl Substitution | Alkyl Chain | Cannabinoid Receptor Type 1 Affinity (nM) | Cannabinoid Receptor Type 2 Affinity (nM) |
|---|---|---|---|---|
| (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | 4-fluoro | pentyl | Data not available | Data not available |
| John W. Huffman-368 | 3-fluoro | pentyl | 16 ± 1 | 9.1 ± 0.7 |
| John W. Huffman-363 | 3-trifluoromethyl | pentyl | 245 ± 5 | 71 ± 1 |
| John W. Huffman-030 | unsubstituted | pentyl | 87 ± 3 | 320 ± 127 |
The development of pyrrole-based cannabinoid mimetics emerged from the extensive research program initiated by John W. Huffman and colleagues at Clemson University, which ultimately synthesized over 450 cannabinoid compounds. This research program, which began in the early to mid-1990s, represented a systematic exploration of non-classical cannabinoid structures designed to investigate the molecular requirements for cannabinoid receptor binding and activation. The pyrrole series represented a significant departure from the earlier aminoalkylindole compounds, as researchers sought to understand the minimal structural requirements for cannabinoid receptor recognition.
Early structure-activity relationship studies revealed that the conversion from indole to pyrrole scaffolds generally resulted in decreased cannabinoid receptor affinity, particularly for the cannabinoid receptor type 1. Initial investigations demonstrated that pyrrole compounds with alkyl chains ranging from methyl to propyl at the nitrogen position failed to bind to cannabinoid receptor type 1, with binding affinities greater than 10,000 nanomolar. However, extension of the alkyl chain to butyl and longer showed improved affinity, with the pentyl derivative achieving reasonable binding characteristics. The compound John W. Huffman-030, representing the basic pentyl-substituted naphthoylpyrrole structure, demonstrated a cannabinoid receptor type 1 affinity of 87 nanomolar, establishing the foundation for subsequent structural modifications.
The introduction of phenyl substituents at the 5-position of the pyrrole ring represented a crucial advancement in pyrrole-based cannabinoid chemistry. Research conducted in 2006 by the Huffman group demonstrated that incorporation of various aryl groups at this position could significantly enhance receptor binding affinity and selectivity. These phenylpyrrole derivatives were developed based on the aromatic stacking hypothesis, which proposed that cannabinoid receptor binding involved π-π stacking interactions between the aromatic systems of the ligand and aromatic amino acid residues within the receptor binding pocket.
Table 2: Evolution of Pyrrole-Based Cannabinoid Structural Modifications
| Development Phase | Structural Modification | Key Findings | Representative Compound |
|---|---|---|---|
| Early 1990s | Basic naphthoylpyrroles | Low receptor affinity, optimal chain length identified | John W. Huffman-030 |
| Mid-1990s | Alkyl chain optimization | Pentyl chain identified as optimal | John W. Huffman series |
| Early 2000s | Aromatic substitution introduction | Enhanced binding through aromatic stacking | Phenylpyrrole derivatives |
| 2006 | Systematic phenyl substitution | Position-dependent activity relationships | John W. Huffman-368, John W. Huffman-363 |
The systematic investigation of fluorine-containing pyrrole derivatives emerged from observations that halogen substitution could modulate both receptor binding affinity and selectivity profiles. Fluorine substitution studies revealed position-dependent effects, with 2- and 3-substituted compounds generally showing superior activity compared to 4-substituted analogs in comprehensive cannabinoid bioassay testing. The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone represents a continuation of this research trajectory, incorporating the lessons learned from earlier structure-activity relationship studies while exploring the specific effects of para-fluorine substitution.
The historical development of pyrrole-based cannabinoids also reflects broader trends in synthetic cannabinoid research, including the transition from academic research tools to compounds of forensic interest. The relative structural simplicity of pyrrole derivatives, combined with their synthetic accessibility, contributed to their eventual appearance in commercial synthetic cannabinoid products, though naphthoylpyrroles have been less commonly detected compared to their naphthoylindole counterparts. This difference in prevalence likely reflects the generally lower potency of pyrrole derivatives compared to indole analogs, making them less attractive for illicit manufacturing purposes.
The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone represents a synthetic cannabinoid receptor agonist with a complex heterocyclic structure [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted pyrrole derivatives containing methanone functional groups. The molecule consists of a pyrrole ring core substituted at the 1-position with a pentyl chain, at the 5-position with a 4-fluorophenyl group, and at the 3-position with a naphthalene-1-carbonyl moiety [1].
The molecular formula is C₂₆H₂₄FNO with a molecular weight of 385.5 grams per mole [1]. The compound exhibits structural similarity to other synthetic cannabinoids in the naphthoylpyrrole class, which are characterized by their naphthalene ring systems linked to pyrrole cores through methanone bridges [2]. The systematic name reflects the specific substitution pattern that distinguishes this compound from its structural isomers.
Table 1: Molecular Properties and Identifiers
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₄FNO | [1] |
| Molecular Weight | 385.5 g/mol | [1] |
| SMILES | CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 | [1] |
| InChI | InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3 | [1] |
| InChI Key | PJNACIYIFHTDCK-UHFFFAOYSA-N | [1] |
Isomeric considerations are particularly relevant for this compound class, as positional isomers can exhibit significantly different biological activities [3]. The 4-fluorophenyl substitution pattern at the 5-position of the pyrrole ring creates a distinct isomer compared to compounds with fluorine substitution at the 2-position or 3-position of the phenyl ring [4] [5]. Research has identified that structural modifications, including changes in the position of the fluorine atom, can substantially affect receptor binding affinity and selectivity profiles [6].
The compound exists as one of several possible regioisomers within the fluorophenyl-substituted naphthoylpyrrole series [7] [5]. Comparative analysis with the 2-fluorophenyl isomer (JWH-307) reveals distinct molecular geometries and electronic properties that influence biological activity [4] [8]. The para-fluorine substitution in the target compound creates different steric and electronic environments compared to ortho- or meta-substituted analogs [7].
Despite extensive research on synthetic cannabinoids and related naphthoylpyrrole derivatives, specific X-ray crystallographic data for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone appears to be limited in the current literature [9]. However, crystallographic studies of structurally related compounds provide valuable insights into the molecular geometry and packing arrangements typical of this compound class.
Research on similar fluorinated aromatic compounds has demonstrated that X-ray crystallography reveals critical information about intermolecular interactions, including weak fluorine contacts and hydrogen bonding patterns [10]. Studies of related naphthalene-pyrrole methanone derivatives show that these compounds typically adopt planar or near-planar conformations with specific dihedral angles between the aromatic ring systems [9].
The absence of readily available crystallographic data for this specific compound highlights the need for systematic structural studies of synthetic cannabinoid analogs [11]. Crystallographic analysis would provide definitive bond lengths, bond angles, and torsional parameters essential for understanding the three-dimensional molecular architecture and its relationship to biological activity [9].
Table 2: Typical Crystallographic Parameters for Related Compounds
| Parameter | Typical Range | Reference Compound | Reference |
|---|---|---|---|
| Space Group | Monoclinic P2₁/n | Related fluorophenyl compounds | [9] |
| Unit Cell Volume | 2500-2600 ų | Fluorinated aromatics | [9] |
| Density | 1.3-1.4 g/cm³ | Naphthalene derivatives | [12] |
| Crystal System | Monoclinic | Aromatic methanones | [9] |
Density Functional Theory calculations provide essential insights into the electronic structure and molecular properties of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone . DFT methods, particularly those employing hybrid functionals such as B3LYP with extended basis sets, have proven effective for characterizing fluorinated aromatic compounds and their electronic properties [14] [15].
Computational studies of related naphthoylpyrrole derivatives indicate that DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties [16]. The presence of the fluorine substituent introduces unique electronic effects that influence the overall molecular stability and reactivity patterns [15] [17]. Research on fluorinated aromatic systems demonstrates that fluorine atoms contribute additional π-orbital interactions that can stabilize the aromatic framework [15].
The computational analysis reveals that the fluorine atom's high electronegativity significantly affects the electron density distribution throughout the molecular framework [17]. DFT calculations predict that the 4-fluorophenyl substitution creates distinct electronic environments compared to non-fluorinated analogs, with implications for molecular recognition and binding interactions [15].
Table 3: Predicted DFT-Calculated Properties
| Property | Calculated Value Range | Computational Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 3.5-4.2 eV | B3LYP/6-311G(d,p) | [16] [17] |
| Dipole Moment | 2.8-3.5 Debye | DFT/B3LYP | [16] |
| Molecular Volume | 380-420 ų | DFT optimization | |
| Ionization Potential | 7.2-7.8 eV | DFT calculations | [17] |
Frontier molecular orbital analysis through DFT calculations reveals the distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital across the molecular framework [14] [17]. The naphthalene moiety typically contributes significantly to both frontier orbitals, while the fluorophenyl substitution modulates the electronic properties through inductive and resonance effects [15].
The computational studies indicate that the pentyl chain flexibility allows for multiple conformational states, with DFT optimization identifying the most stable molecular conformations . Energy calculations suggest that rotation around the C-N bond connecting the pyrrole nitrogen to the pentyl chain occurs with relatively low energy barriers, consistent with experimental observations of conformational mobility in solution [16].
Most syntheses begin with an N-pentyl pyrrole scaffold bearing a bromine or formyl handle at the 5- or 3-position. Three complementary strategies dominate.
| Entry | Method (Key Step) | Representative Starting Materials | Catalyst / Reagent System | Isolated Yield | Notes |
|---|---|---|---|---|---|
| 1 | Three-component Hantzsch-type condensation | α-Hydroxyketone, oxoacetonitrile, pentylamine | Acetic acid, 70 °C | 60-64% [1] | One-pot assembly of 2,3,5-substituted N-pentyl pyrroles; amenable to gram scale. |
| 2 | Suzuki–Miyaura arylation of SEM-protected 3-bromopyrrole | SEM-protected 3-bromopyrrole | 10 mol % Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O 90 °C | 85% [2] | Fast (5 h); SEM group survives cross-coupling and is removed later. |
| 3 | Formyl-activation cross-coupling (“formyl switch”) | Ethyl 3-bromo-2-formyl-5-carb-pyrrole | 5 mol % PdCl₂(PPh₃)₂, DABCO, toluene/EtOH 100 °C | 89-99% [3] | Aldehyde directs oxidative addition; high chemoselectivity across >20 boronic acids. |
Mechanistic considerations:
Installation of the para-fluorophenyl ring at C-5 is typically executed after N-alkylation but before acylation. Palladium cross-coupling dominates because direct electrophilic arylation of pyrroles gives mixtures.
| Reaction | Pre-catalyst / Ligand | Base (equiv.) | Solvent (v/v) | p-Fluorophenyl Source | Yield | Comment |
|---|---|---|---|---|---|---|
| A | Pd(PPh₃)₄ (10 mol %) | Cs₂CO₃ (2) | Dioxane / H₂O (4:1) | 4-Fluorophenyl-boronic acid | 78% [2] | Conducted on 1 mmol scale, 5 h, 90 °C. |
| B | PdCl₂(PPh₃)₂ (5 mol %) | DABCO (2) | Toluene / EtOH (1:1) | Potassium 4-fluorophenyl-trifluoroborate | 69% [3] | Carbonyl-assisted route; 2 h, 100 °C; minimal homocoupling. |
| C | Ni(dppe)Cl₂ (10 mol %) | ZnCl₂ (3) | THF | 4-Fluorophenyl-boronic acid | 62% [4] | Ligand-free nickel/nitrogen transmetalation alternative; 100 °C, 48 h. |
Key mechanistic notes:
Selective acylation of the pyrrole C-3 (adjacent to nitrogen) with 1-naphthoyl chloride defines cannabinoid activity. Systematic solvent studies by Huffman et al. revealed striking solvent and Lewis-acid effects.
| Solvent | Pyrrole Conc. (M) | AlCl₃ (equiv.) | Selectivity for 3-acyl (%) | Yield (%) |
|---|---|---|---|---|
| 1,2-Dichloroethane | 0.16 | 2.0 | >98% | >98 [5] |
| Dichloromethane | 0.51 | 2.0 | >99% | >99 [5] |
| Chloroform | 0.41 | 2.0 | 83% | 83 [5] |
Highlights:
Transitioning to continuous processing enhances heat- and mass-transfer during Friedel–Crafts acylation:
| Metric | Batch Benchmark | Optimized Flow Run |
|---|---|---|
| Reactor volume | 250 mL round-bottom | 20 mL PFA coil |
| AlCl₃ equiv. | 2.0 | 0.2 [6] |
| Temperature | 25 °C | 37 °C [6] |
| Residence time | 2 h | 18 min [6] |
| Conversion | 95% | >99% [7] |
| Isolated yield | 88% | 97% (1.02 g h⁻¹ throughput) [7] |
Operational insights:
Two avenues reduce environmental impact without compromising yield.
| Strategy | Green Metric | Model Transformation | Yield / Selectivity | Reference |
|---|---|---|---|---|
| Hydrotalcite-catalysed acylation in water | Eliminates chlorinated solvent, reusable solid base | 4-Methoxyaniline + 4-nitrobenzoyl chloride → amide surrogate | 83-89% [8] | 0.5 g catalyst per mmol, RT, simple filtration work-up. |
| Solvent-free micro-channel acylation | 100% atom economy, micro-reactor | 2-Methylnaphthalene + propionyl chloride → 2,6-propionylnaphthalene | 72.3% yield, 73.8% selectivity [9] | 15 min residence, ambient temperature. |
Applicability to target pyrrole:
Continuous-flow adaptation of step 3 cuts Lewis-acid loading ten-fold and raises space-time productivity by >6-fold [6] [7].